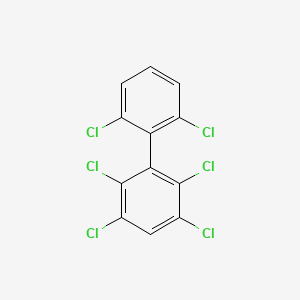

2,2',3,5,6,6'-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,5,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl structure where six hydrogen atoms are replaced by chlorine atoms at the 2, 2’, 3, 5, 6, and 6’ positions. This compound is part of a larger group of PCBs known for their environmental persistence and potential health impacts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,5,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of PCBs, including 2,2’,3,5,6,6’-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The process involves the use of large-scale reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to ensure the correct degree of chlorination and to minimize the formation of unwanted by-products .

Análisis De Reacciones Químicas

Types of Reactions

2,2’,3,5,6,6’-Hexachlorobiphenyl can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, often leading to the formation of less chlorinated biphenyls.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Common reagents include zinc dust (Zn) and hydrochloric acid (HCl) or sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2,2’,3,5,6,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:

Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various ecosystems.

Toxicology: Investigating its toxic effects on human health and wildlife, including its role as an endocrine disruptor.

Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.

Bioremediation: Exploring microbial and plant-based methods for its degradation and removal from contaminated sites

Mecanismo De Acción

The mechanism of action of 2,2’,3,5,6,6’-Hexachlorobiphenyl involves its interaction with various molecular targets and pathways. It is known to:

Disrupt Endocrine Function: By binding to hormone receptors and altering their normal function.

Induce Oxidative Stress: By generating reactive oxygen species (ROS) that can damage cellular components.

Interfere with Cellular Signaling: By affecting pathways involved in cell growth, differentiation, and apoptosis

Comparación Con Compuestos Similares

2,2’,3,5,6,6’-Hexachlorobiphenyl is one of many PCB congeners, each with different degrees and patterns of chlorination. Similar compounds include:

2,2’,3,3’,5,5’-Hexachlorobiphenyl: Differing in the position of chlorine atoms, leading to different physical and chemical properties.

2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another congener with a different substitution pattern, affecting its environmental behavior and toxicity.

2,2’,3,3’,6,6’-Hexachlorobiphenyl: Similar in structure but with different chlorine positions, influencing its biological activity

Each of these compounds has unique properties that influence their environmental persistence, bioaccumulation, and toxicological effects, making them distinct in their behavior and impact .

Actividad Biológica

2,2',3,5,6,6'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that have been widely used in industrial applications. Due to their persistent nature and potential for bioaccumulation, PCBs have raised significant environmental and health concerns. This article explores the biological activity of PCB 153, focusing on its mechanisms of action, toxicological effects, and implications for human health and the environment.

- Molecular Formula : C₁₂H₄Cl₆

- Chlorine Atoms : 6

- Half-life : Approximately 436.52 days in biological systems .

Interaction with Cytochrome P450 Enzymes

PCB 153 primarily interacts with cytochrome P450 enzymes (CYPs), particularly CYP2B6. This interaction can lead to:

- Altered gene expression.

- Changes in metabolic activation pathways.

These effects are significant as they can disrupt normal cellular function and contribute to various health issues.

Endocrine Disruption

PCB 153 has been linked to endocrine disruption. It can interfere with hormone signaling pathways, leading to:

- Alterations in reproductive functions.

- Impacts on developmental processes in both humans and wildlife.

Neurodevelopmental Effects

Research indicates that exposure to PCB 153 may be associated with neurodevelopmental disorders. Mechanisms include:

- Disruption of cellular signaling pathways.

- Altered neurotransmitter levels, which can affect cognitive functions and behavior .

Tumor Promotion

Studies have shown that PCB 153 can promote tumor growth through:

- Inhibition of cellular communication.

- Formation of reactive metabolites that induce oxidative stress .

Liver Toxicity

In animal studies, exposure to PCB 153 resulted in increased liver weight without immediate toxic effects. However, this may indicate potential long-term liver damage or carcinogenic effects due to chronic exposure .

Animal Studies

A variety of animal studies have demonstrated the biological activity of PCB 153:

- Increased Liver Weight : Rats exposed to PCB 153 exhibited significant increases in liver weight, suggesting hepatotoxicity.

- Tumor Induction : Long-term exposure led to tumor formation in various organs due to disrupted cellular processes .

Environmental Impact Studies

Research on PCB contamination in aquatic ecosystems has shown:

- Bioaccumulation in fish and other wildlife.

- Significant impacts on reproductive success and survival rates in affected species due to endocrine disruption .

Data Table: Biological Activity Comparison of Related Compounds

| Compound Name | Molecular Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| This compound | C₁₂H₄Cl₆ | 6 | Significant endocrine disruption and tumor promotion potential |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | 6 | Varies in biological activity; less persistent |

| Decachlorobiphenyl | C₁₂H₈Cl₁₀ | 10 | Highly chlorinated; significant environmental persistence |

| 2,3',4',4',5-Pentachlorobiphenyl | C₁₂H₄Cl₅ | 5 | Less persistent; reduced bioaccumulation |

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLODVDBWNVQLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867526 | |

| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-09-2 | |

| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,6,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.